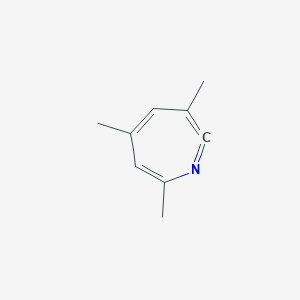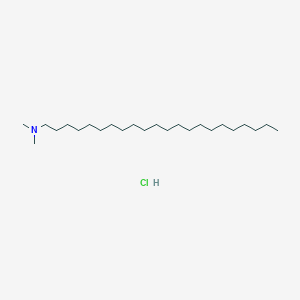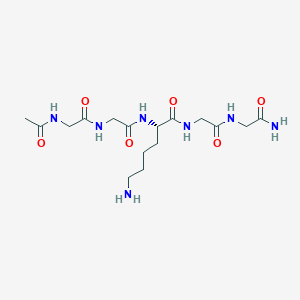
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane is an organofluorine compound characterized by the presence of multiple fluorine atoms, chlorine atoms, and a propylsulfanyl group attached to a pentane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical reactions, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane typically involves the following steps:
Chlorination: Chlorine atoms are introduced via chlorination reactions, often using chlorine gas or other chlorinating agents like thionyl chloride.
Thioether Formation: The propylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., propanethiol) reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the sulfur-containing group.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or modified sulfur-containing compounds.
Scientific Research Applications
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the effects of multiple halogen substitutions on chemical reactivity.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, potentially inhibiting or modifying their activity.
Pathways Involved: The presence of multiple halogen atoms and the propylsulfanyl group can influence the compound’s binding affinity and specificity, affecting biochemical pathways related to metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoropentane: Lacks the propylsulfanyl group, resulting in different chemical properties and reactivity.
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(methylsulfanyl)pentane: Contains a methylsulfanyl group instead of a propylsulfanyl group, leading to variations in steric and electronic effects.
Uniqueness
1,1-Dichloro-2,2,3,3,4,4,5,5-octafluoro-1-(propylsulfanyl)pentane is unique due to the combination of multiple halogen atoms and the propylsulfanyl group, which imparts distinct chemical properties, such as enhanced stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable compounds.
Properties
CAS No. |
141700-49-4 |
|---|---|
Molecular Formula |
C8H8Cl2F8S |
Molecular Weight |
359.11 g/mol |
IUPAC Name |
1,1-dichloro-2,2,3,3,4,4,5,5-octafluoro-1-propylsulfanylpentane |
InChI |
InChI=1S/C8H8Cl2F8S/c1-2-3-19-8(9,10)7(17,18)6(15,16)5(13,14)4(11)12/h4H,2-3H2,1H3 |
InChI Key |
VBVMDNSGCXJUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(C(C(C(C(F)F)(F)F)(F)F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)




